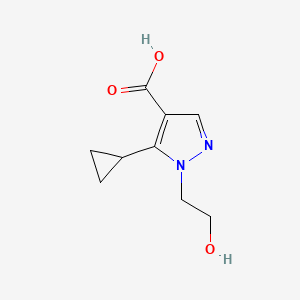

5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Description

5-Cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a cyclopropyl substituent at the 5-position and a 2-hydroxyethyl group at the 1-position of the heterocyclic ring.

Properties

IUPAC Name |

5-cyclopropyl-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-4-3-11-8(6-1-2-6)7(5-10-11)9(13)14/h5-6,12H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIRIDQPHKUNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2CCO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced using cyclopropanation reactions, often involving Simmons-Smith reagents or diazo compounds.

Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through nucleophilic substitution reactions or by using appropriate alcohols and activating agents.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) compounds.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable leaving groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium(VI) compounds, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution: Alcohols, amines, and halides with appropriate bases or acids.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and aldehydes.

Reduction Products: Alcohols and amines.

Substitution Products: Various substituted pyrazoles and derivatives.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of more complex molecules and as a building block in organic synthesis. Biology: It can serve as a ligand for various biological targets, potentially influencing biological pathways and processes. Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer properties. Industry: It can be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism by which 5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid with structurally related pyrazole and triazole derivatives, focusing on substituent effects, physicochemical properties, and synthesis challenges.

Structural and Functional Group Variations

5-Cyclopropyl-1-(3-(phenylsulfonamido)phenyl)-1H-pyrazole-4-carboxylic acid (Compound 8) Key Features: Replaces the 2-hydroxyethyl group with a 3-(phenylsulfonamido)phenyl substituent. Impact: The sulfonamide group introduces hydrogen-bond acceptor/donor capabilities and increases molecular weight (384.1 vs. ~197–230 for simpler analogs). This enhances binding specificity but may reduce solubility compared to the hydroxyethyl-containing target compound . Data: Molecular weight = 384.1; Retention time (LC-MS) = 2.67 min; Purity >95% .

5-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid Key Features: Substitutes the 2-hydroxyethyl group with a lipophilic 3-(trifluoromethyl)phenyl group. The cyclopropyl and carboxylic acid groups are retained, maintaining steric and electronic profiles .

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid Key Features: Replaces the cyclopropyl group with an amino substituent. The hydroxyethyl group is retained, preserving solubility .

5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid

- Key Features : Features isopropyl (5-position) and phenyl (1-position) groups instead of cyclopropyl and hydroxyethyl.

- Impact : The phenyl and isopropyl groups enhance steric bulk and lipophilicity, likely reducing solubility but improving metabolic stability .

- Data : Molecular weight = 230.26; Formula = C13H14N2O2 .

5-Cyclopropyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid Key Features: Replaces the pyrazole core with a triazole ring. Molecular weight is reduced (197.19 vs. ~230 for pyrazole analogs) . Data: Molecular formula = C8H11N3O3; Molar mass = 197.19 .

Comparative Data Table

*Estimated based on analogous structures.

Key Findings and Implications

Substituent-Driven Properties: The 2-hydroxyethyl group enhances solubility but may limit membrane permeability compared to lipophilic groups (e.g., trifluoromethylphenyl).

Synthetic Optimization :

- Ester intermediates (e.g., ethyl carboxylates) require stringent purification to achieve >90% purity, suggesting the need for advanced chromatographic techniques .

- The hydroxyethyl group’s stability during synthesis warrants further investigation, as analogous compounds show variability in yield and purity .

Biological Relevance :

- The target compound’s balance of polarity (hydroxyethyl) and steric bulk (cyclopropyl) may position it as a versatile scaffold for drug discovery, particularly in targeting polar binding pockets .

Biological Activity

5-Cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152517-95-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.20 g/mol

- Structural Characteristics : The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that pyrazole derivatives often exhibit their biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of key enzymes involved in disease processes. For instance, some derivatives have shown inhibitory effects on dihydroorotate dehydrogenase (DHODH), a target for malaria treatment .

- Anti-inflammatory Properties : Pyrazole derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) .

Antitumor Activity

Several studies have highlighted the potential of pyrazole derivatives in cancer therapy:

- Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promise in inhibiting cell growth and inducing apoptosis .

Antimicrobial Activity

Research has indicated that pyrazole derivatives possess antimicrobial properties:

- Bacterial Inhibition : Some studies have reported that certain pyrazole compounds exhibit antibacterial effects by disrupting bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity:

- Modulation of Inflammatory Responses : Pyrazole derivatives are known to inhibit the production of inflammatory mediators, which could be beneficial in treating conditions characterized by chronic inflammation .

Research Findings and Case Studies

A review of literature reveals several case studies focusing on the biological activity of pyrazole derivatives:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Cyclocondensation of substituted β-ketoesters with hydrazine derivatives is a common approach for pyrazole-4-carboxylic acid scaffolds. For example, ethyl acetoacetate and phenylhydrazine can form pyrazole esters, followed by hydrolysis to the carboxylic acid . Cyclopropyl and hydroxyethyl substituents may require tailored reagents (e.g., cyclopropylboronic acids or 2-hydroxyethyl halides) and protection/deprotection strategies for functional groups.

- Data Considerations : Monitor reaction progress via TLC or HPLC. Optimize pH during hydrolysis to avoid ester group cleavage. Yields typically range from 40–70% depending on substituent steric effects .

Q. How can spectroscopic techniques (IR, NMR, MS) characterize this compound’s purity and structure?

- Methodology :

- IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad peak ~3200–3500 cm⁻¹) groups.

- ¹H-NMR : Pyrazole protons appear as singlets (δ 7.5–8.5 ppm). Cyclopropyl protons show characteristic splitting (δ 0.5–1.5 ppm), while the hydroxyethyl group’s –CH₂– resonates at δ 3.5–4.0 ppm .

- HRMS : Use ESI or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and fragmentation patterns .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in biological or catalytic systems?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like enzymes or receptors .

- Data Contradictions : Discrepancies between predicted and experimental binding energies may arise from solvent effects or protein flexibility. Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s stability in aqueous media?

- Methodology : Conduct pH-dependent stability studies (HPLC/UPLC) over 24–72 hours. Compare degradation products (e.g., ring-opening of cyclopropane) with/without the hydroxyethyl group.

- Key Findings : Cyclopropyl groups enhance rigidity but may hydrolyze under strongly acidic/basic conditions. The hydroxyethyl chain increases solubility but may form intramolecular H-bonds, altering reactivity .

Q. What in vitro assays are suitable for evaluating its bioactivity (e.g., anti-inflammatory or enzyme inhibition)?

- Methodology :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 or LOX inhibition) with IC₅₀ calculations.

- Anti-inflammatory Activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages via ELISA .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in reported biological activity for structurally similar pyrazole derivatives?

- Case Study : If one study reports potent COX-2 inhibition while another shows no activity, consider:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.